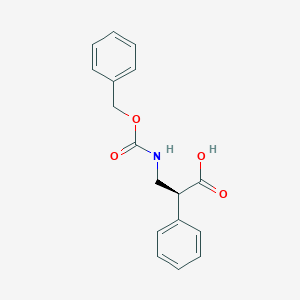![molecular formula C11H25NO5S B12815988 2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid CAS No. 87298-88-2](/img/structure/B12815988.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid is a compound that combines the properties of both 2-[bis(2-hydroxyethyl)amino]ethanol and 2-propylsulfanylacetic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by purification through separation . The preparation of 2-propylsulfanylacetic acid involves the reaction of propyl mercaptan with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia, followed by distillation and purification processes to obtain the pure compound. For 2-propylsulfanylacetic acid, the industrial production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine derivatives and other substituted ethanolamines. For 2-propylsulfanylacetic acid, the reactions typically yield sulfonic acid derivatives and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol is widely used as an additive in the polymerization of nitrile rubber, a concrete accelerator, and an oil emulsifier . It is also used in cyanide-free electroplating processes. In biology and medicine, it serves as a surfactant and emulsifying agent in various formulations. 2-propylsulfanylacetic acid is used in the synthesis of pharmaceuticals and agrochemicals, where it acts as a key intermediate in the production of active ingredients.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to accept hydrogen ions, thereby raising the pH of the solution . As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds:
- Triethanolamine
- Monoethanolamine
- Diethanolamine
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which provide it with both hydrophilic and hydrophobic properties. This makes it an effective emulsifier and surfactant. Compared to similar compounds like triethanolamine and monoethanolamine, it offers enhanced stability and versatility in various applications .
Propiedades
Número CAS |
87298-88-2 |
|---|---|
Fórmula molecular |
C11H25NO5S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C5H10O2S/c8-4-1-7(2-5-9)3-6-10;1-2-3-8-4-5(6)7/h8-10H,1-6H2;2-4H2,1H3,(H,6,7) |
Clave InChI |
QOARRBVZTGUCMV-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


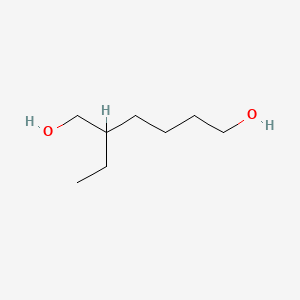
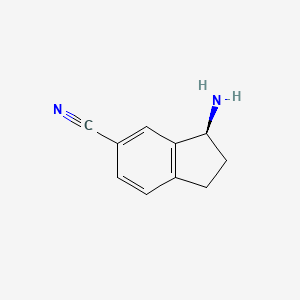
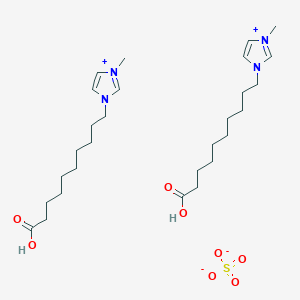
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)

![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)



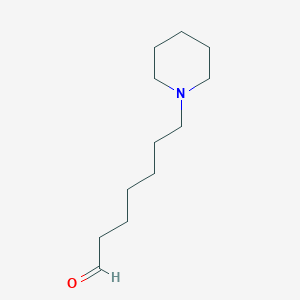

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)
